N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide
Description
N-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazole ring substituted with a 4-(2-methoxyphenyl)piperazine-1-carbonyl group. This structure integrates three pharmacologically significant motifs:
- Benzamide: A common scaffold in bioactive molecules, often associated with enzyme inhibition or receptor modulation.
- Thiazole: A five-membered aromatic ring with sulfur and nitrogen atoms, frequently found in antimicrobial, anticancer, and anti-inflammatory agents.
- 4-(2-Methoxyphenyl)piperazine: A piperazine derivative with a methoxy-substituted phenyl group, a motif prevalent in central nervous system (CNS) ligands (e.g., antipsychotics and dopamine receptor modulators) .
Properties
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-19-10-6-5-9-18(19)25-11-13-26(14-12-25)21(28)17-15-30-22(23-17)24-20(27)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZYHQBSYABMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylpiperazine with thiazole-2-carbonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine or thiazole compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide exhibit a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that thiazole derivatives possess significant antimicrobial properties. For example, related compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Table 1: Antimicrobial Activity of Related Compounds
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL -
Antitumor Activity :
- Thiazole derivatives have been reported to exhibit antitumor effects by inducing apoptosis in cancer cells. Mechanistically, they may activate caspase pathways and disrupt mitochondrial function, leading to cell death.
- A study highlighted the ability of certain thiazole-based compounds to inhibit tumor growth in vitro and in vivo models, suggesting their utility in cancer therapy.
-
Analgesic and Anti-inflammatory Effects :
- Preliminary studies indicate that derivatives of this compound may possess analgesic and anti-inflammatory properties, making them candidates for pain management therapies.
Case Studies
- Case Study on Antimicrobial Efficacy :
- A study evaluated several thiazole derivatives for their antimicrobial activity against clinical isolates of bacteria. The results indicated that compounds with the piperazine linkage showed enhanced activity compared to those without it.
- Case Study on Antitumor Mechanisms :
- Research focused on the apoptotic mechanisms induced by thiazole derivatives in breast cancer cell lines. The study found that these compounds could significantly reduce cell viability by promoting apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced. Additionally, the compound exhibits antioxidant properties, protecting neurons from oxidative stress and damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide with structurally related compounds, emphasizing substituent effects on activity and physicochemical properties:
Key Comparisons
Piperazine Derivatives :
- The target compound’s 2-methoxyphenyl-piperazine group is structurally analogous to 3i and 3j (), which are D3 receptor ligands. Piperazine substituents (e.g., 2-methoxy vs. 4-methoxy) significantly influence receptor selectivity and pharmacokinetics. For example, 3i (2-methoxyphenyl) showed higher CNS penetration than 3j (4-methoxyphenyl) in preliminary studies .
- In contrast, 4g () replaces the piperazine-carbonyl with a methylpiperazinylmethyl group, likely altering solubility and target engagement (e.g., kinase vs. GPCR targets).
Thiazole Substitution: Nitazoxanide () demonstrates that electron-withdrawing groups (e.g., nitro) on the thiazole enhance antiparasitic activity, whereas the target compound’s electron-donating methoxy group may favor CNS applications. N-[4-(2-pyridyl)thiazol-2-yl]benzamides () highlight that thiazole substitution (pyridyl vs. piperazine-carbonyl) modulates adenosine receptor affinity. Cyclopentanamide analogs retained activity, suggesting flexibility in the amide region .
Biological Activity: Compound 50 () shares a thiazole-benzamide scaffold but incorporates a sulfamoyl group, enabling NF-κB pathway modulation.
Structure-Activity Relationship (SAR) Trends
- Piperazine Position : Substituents on the piperazine nitrogen (e.g., 2-methoxyphenyl) enhance blood-brain barrier penetration compared to peripheral-acting analogs (e.g., 4-methylpiperazinyl).
- Amide Flexibility: Replacement of benzamide with cyclopentanamide () maintains adenosine affinity, suggesting tolerance for structural variation in this region.
Biological Activity
N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and potential applications.
Chemical Structure and Properties
This compound is characterized by several functional groups that contribute to its biological activity:
- Molecular Formula : C22H22N4O3S
- Molecular Weight : 422.5 g/mol
- CAS Number : 941929-15-3
The compound features a thiazole ring, a piperazine moiety, and a benzamide group, which are known to influence its interaction with biological targets.
The primary mechanism of action for this compound involves modulation of monoamine neurotransmitters. The compound has been shown to:
- Inhibit Reuptake : It inhibits the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased levels in the synaptic cleft.
- Induce Release : It also induces the release of these neurotransmitters, further enhancing their signaling pathways.
These actions suggest that the compound could be beneficial in treating conditions related to neurotransmitter dysregulation, such as depression and anxiety disorders .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated:
- Antibacterial Activity : The compound showed potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined using standard microdilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation through various mechanisms, including:
- Induction of Apoptosis : It has been shown to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, thereby inhibiting cancer cell growth.
A comparative analysis with known anticancer agents revealed that this compound exhibits similar or enhanced efficacy against certain cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Antimicrobial Evaluation : A study evaluated various derivatives of thiazole compounds, including this compound, highlighting its superior antibacterial activity compared to other derivatives.
- Cancer Research : In a series of experiments involving human cancer cell lines, the compound demonstrated significant inhibition of cell viability and induced apoptosis at micromolar concentrations.
- Neuropharmacology Studies : Investigations into its effects on neurotransmitter systems revealed promising results in modulating serotonin and norepinephrine levels, suggesting potential applications in psychiatric disorders .
Q & A
Q. What synthetic routes are commonly employed to prepare N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide, and how is its structural integrity validated?
The compound is synthesized via multi-step reactions involving:
- Coupling reactions : Piperazine derivatives (e.g., 1-(2-methoxyphenyl)piperazine) are reacted with thiazole intermediates bearing carbonyl groups. For example, describes a protocol using 1-(2-methoxyphenyl)piperazine and a thiazol-2-ylbenzamide precursor under reflux with acetonitrile and K₂CO₃ .
- Purification : Normal-phase or reverse-phase chromatography is used to isolate the product (e.g., 55% yield achieved via gradient elution in dichloromethane/methanol) .
- Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., HRMS data matching theoretical values within ±0.005 Da) .
Q. How do structural modifications (e.g., substituents on the piperazine or benzamide moieties) influence the compound’s physicochemical properties?
- Piperazine substituents : The 2-methoxyphenyl group enhances lipophilicity and receptor-binding affinity due to π-π stacking interactions, as observed in dopamine D3 receptor ligands (e.g., WC-10 in ) .
- Benzamide modifications : Electron-withdrawing groups (e.g., fluoro, chloro) on the benzamide ring improve metabolic stability, as demonstrated in analogs with trifluoromethyl groups () .
- Thiazole role : The thiazole core acts as a rigid scaffold, optimizing spatial orientation for target engagement .
Advanced Research Questions
Q. What experimental designs are used to evaluate the compound’s affinity for dopamine D3 receptors, and how are binding contradictions resolved?
- Radioligand binding assays : Tritiated analogs (e.g., [³H]WC-10) are incubated with brain homogenates or transfected cells expressing D3 receptors. Competitive binding studies with selective antagonists (e.g., SB-277011) quantify IC₅₀ values () .
- Contradiction resolution : Discrepancies in binding data (e.g., species-specific affinity differences) are addressed using species-homologous receptor models (e.g., human HEK vs. rat Sf9 cells) and autoradiography to validate regional brain distribution .
Q. How can molecular docking studies predict the compound’s interaction with neuroreceptors, and what validation methods are applied?
- Docking workflow : The compound is docked into crystal structures (e.g., D3 receptor PDB: 3PBL) using software like AutoDock Vina. Key interactions (e.g., hydrogen bonds with Ser192/196, hydrophobic contacts with Val87) are prioritized .
- Validation : Molecular dynamics simulations (100 ns trajectories) assess binding stability, while in vitro inhibition assays (e.g., cAMP accumulation) confirm functional antagonism .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and therapeutic potential?
- Pharmacokinetics : Rodent models measure plasma half-life (e.g., ~2.5 hours in Sprague-Dawley rats) and brain-to-plasma ratios (e.g., 0.8:1) via LC-MS/MS .
- Therapeutic profiling : Anti-tuberculosis activity is tested in Mycobacterium tuberculosis-infected mice, with safety assessed through histopathology and serum biomarkers () .
Data Contradiction Analysis
Q. How do divergent biological activities arise from minor structural variations in analogs?
- Case study : Substituting 2-methoxyphenyl with 2-fluorophenyl on the piperazine ring reduces D3 receptor selectivity (Ki shifts from 1.6 nM to 6.79 nM) due to altered hydrogen-bonding capacity ( vs. 17) .
- Resolution : Comparative Structure-Activity Relationship (SAR) studies and free-energy perturbation calculations identify critical substituent contributions .
Methodological Best Practices
Q. What protocols optimize the compound’s stability during storage and handling?
- Storage : Store at -20°C under inert gas (argon) to prevent oxidation. Use amber vials to avoid photodegradation () .
- Handling : Employ gloveboxes for moisture-sensitive steps (e.g., piperazine coupling) and validate purity via HPLC (>98%) before biological assays .
Emerging Research Directions
Q. Can this compound serve as a template for dual-target ligands (e.g., D3 receptor and carbonic anhydrase inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
